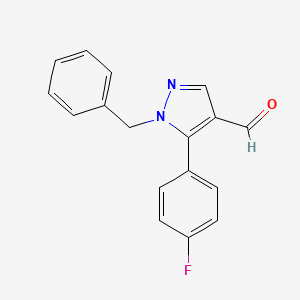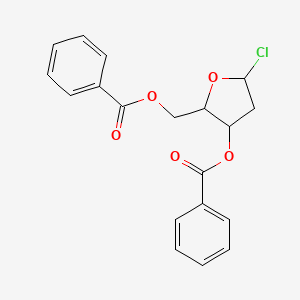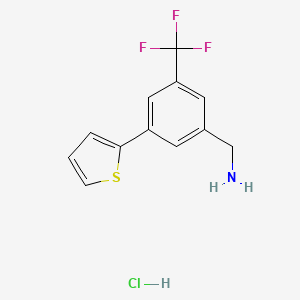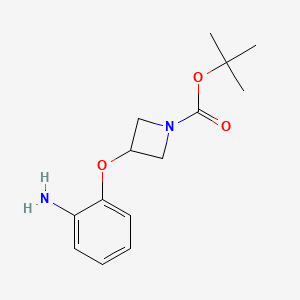
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopropanol and a suitable electrophile.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the 2-Aminophenoxy Group: The 2-aminophenoxy group is attached via a nucleophilic substitution reaction using 2-aminophenol and a suitable leaving group on the azetidine ring.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-aminophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: 2-aminophenol, sodium hydroxide, dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including spirocycles and heterocycles.
Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives, including their potential as enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The 2-aminophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate is unique due to the presence of the 2-aminophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing compounds with specific biological activities. The combination of the azetidine ring and the tert-butyl group also enhances its stability and solubility, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-10(9-16)18-12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3 |
InChI Key |
SCQBQENJIJLVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)


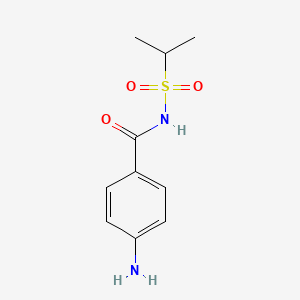
![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
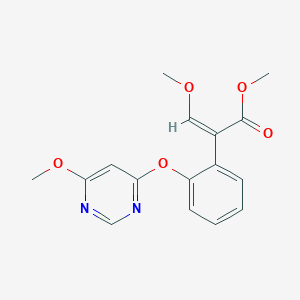
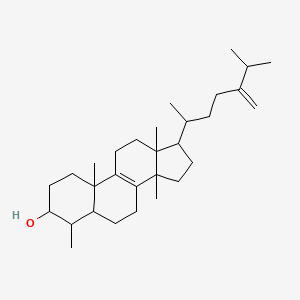
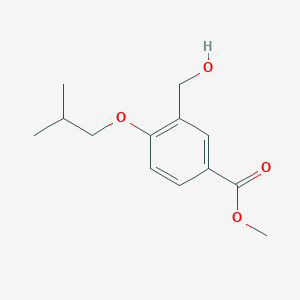
![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)
